5-Fluorouracil

cytotoxicity breast cancer prodrug activation

5-Fluorouracil (CAS 191115-88-5, also registered as 51-21-8) is a pyrimidine analogue antimetabolite with molecular formula C₄H₃FN₂O₂ and molecular weight 130.08 g/mol. It functions as a uracil analogue wherein the hydrogen at position 5 is substituted with fluorine, thereby interfering with DNA and RNA synthesis following intracellular conversion to active metabolites including fluorodeoxyuridylate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP), which incorporates into RNA.

Molecular Formula C4H3FN2O2
Molecular Weight 130.08 g/mol
CAS No. 191115-88-5
Cat. No. B062076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouracil
CAS191115-88-5
Synonyms5 Fluorouracil
5 Fluorouracil biosyn
5 FU Lederle
5 FU medac
5 HU Hexal
5-Fluorouracil
5-Fluorouracil-biosyn
5-FU
5-FU Lederle
5-FU medac
5-HU Hexal
5FU
Adrucil
Carac
Dakota, Fluorouracile
Efudex
Efudix
Fluoro Uracile ICN
Fluoro-Uracile ICN
Fluoroplex
Fluorouracil
Fluorouracil GRY
Fluorouracil Mononitrate
Fluorouracil Monopotassium Salt
Fluorouracil Monosodium Salt
Fluorouracil Potassium Salt
Fluorouracil-GRY
Fluorouracile Dakota
Fluorouracilo Ferrer Far
Fluoruracil
Fluracedyl
Flurodex
Haemato fu
Haemato-fu
Neofluor
Onkofluor
Ribofluo
Molecular FormulaC4H3FN2O2
Molecular Weight130.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
InChIKeyGHASVSINZRGABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
11100 mg/L (at 22 °C)
0.09 M
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL;  PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE;  SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouracil (CAS 191115-88-5): Antineoplastic Antimetabolite Baseline Characterization


5-Fluorouracil (CAS 191115-88-5, also registered as 51-21-8) is a pyrimidine analogue antimetabolite with molecular formula C₄H₃FN₂O₂ and molecular weight 130.08 g/mol [1]. It functions as a uracil analogue wherein the hydrogen at position 5 is substituted with fluorine, thereby interfering with DNA and RNA synthesis following intracellular conversion to active metabolites including fluorodeoxyuridylate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP), which incorporates into RNA [2]. 5-Fluorouracil demonstrates antiproliferative activity against a broad spectrum of solid tumor cell lines, including colorectal, breast, gastric, and pancreatic cancers [3].

Why In-Class Fluoropyrimidine Substitution Fails: Evidence Basis for 5-Fluorouracil (CAS 191115-88-5)


Fluoropyrimidines including 5-fluorouracil, capecitabine, tegafur, and S-1 share a common mechanism of thymidylate synthase inhibition; however, substantial differences in activation pathways, tissue selectivity, and pharmacokinetic profiles preclude interchangeable use [1]. Prodrugs such as capecitabine and tegafur exhibit markedly reduced intrinsic cytotoxicity prior to enzymatic conversion, with capecitabine demonstrating IC₅₀ values >1,000 µM in MCF-7 and HCT116 cells versus 5-fluorouracil's IC₅₀ of approximately 13.2 µM in MiaPaCa-2 cells . Furthermore, folate-based thymidylate synthase inhibitors achieve 3.2- to 1,333-fold lower IC₅₀ values than 5-fluorouracil plus leucovorin after 24-hour exposure, underscoring that even mechanistically related compounds produce quantitatively distinct potency profiles [2]. These differences directly impact both in vitro experimental reproducibility and clinical dose-response relationships.

5-Fluorouracil (CAS 191115-88-5) Quantitative Differentiation Evidence


Direct Cytotoxicity Comparison: 5-Fluorouracil Versus Prodrug Capecitabine in MCF-7 Breast Cancer Cells

5-Fluorouracil demonstrates direct, measurable cytotoxicity in MCF-7 breast cancer cells, whereas capecitabine—an oral prodrug requiring multistep enzymatic conversion to release 5-FU—shows no detectable activity in the same cell line [1]. Capecitabine exhibits IC₅₀ values exceeding 1,000 µM in MCF-7, HCT116, and COLO205 cells, confirming it is essentially inactive in vitro prior to metabolic activation .

cytotoxicity breast cancer prodrug activation in vitro pharmacology

Comparative Antiproliferative Potency: 5-Fluorouracil Versus Tegafur Prodrug Derivatives in Pancreatic Cancer Models

5-Fluorouracil exhibits an IC₅₀ of 13.2 ± 1.1 µM in MiaPaCa-2 pancreatic cancer cells, serving as a baseline comparator for novel fluoropyrimidine analogs [1]. In contrast, tegafur—a widely used oral 5-FU prodrug—demonstrates substantially higher IC₅₀ values of 201 µM, 172 µM, and 179 µM in HT-29 colon, BxPC-3 pancreatic, and Panc02 pancreatic cancer cells, respectively .

pancreatic cancer antiproliferative activity prodrug comparison IC₅₀

Oral Bioavailability: 5-Fluorouracil Baseline Versus Prodrug Derivatives

5-Fluorouracil exhibits poor oral bioavailability of approximately 10% in rabbits when administered directly, a well-established limitation that has driven the development of numerous prodrug derivatives [1]. Specific prodrug modifications achieve substantially enhanced absorption: 1-butyloxycarbonyl-5-fluorouracil demonstrates 58% absolute oral bioavailability [2], while 5-FU-octanedioic acid monoester prodrug improves oral bioavailability by 4.1-fold relative to 5-FU alone [3].

bioavailability oral absorption pharmacokinetics prodrug design

Comparative Potency: Folate-Based Thymidylate Synthase Inhibitors Versus 5-Fluorouracil Plus Leucovorin

Folate-based thymidylate synthase (TS) inhibitors including BW1843U89 and dideazafolate analogs demonstrate markedly enhanced cytotoxic potency relative to 5-fluorouracil combined with leucovorin in MGH-U1 human bladder cancer cells [1]. After a 24-hour exposure, these direct TS inhibitors exhibit IC₅₀ reductions of 3.2- to 1,333-fold compared to 5-FU plus leucovorin [2].

thymidylate synthase folate-based inhibitors cytotoxicity IC₅₀ comparison

Clinical Non-Inferiority: S-1-Based Therapy Versus 5-Fluorouracil-Based Regimens in Metastatic Colorectal Cancer

A systematic review and non-inferiority meta-analysis of randomized phase II/III trials (n=2,117 patients) demonstrates that S-1-based therapy is non-inferior to 5-fluorouracil- or capecitabine-based therapy for progression-free survival in metastatic colorectal cancer [1]. The pooled hazard ratio for progression-free survival was 0.95 (99% CI: 0.83-1.08), with the upper confidence limit falling below the pre-defined non-inferiority margin of 1.25 [2].

colorectal cancer meta-analysis clinical trial progression-free survival

Evidence-Driven Application Scenarios for 5-Fluorouracil (CAS 191115-88-5)


In Vitro Cytotoxicity Reference Standard for Novel Fluoropyrimidine Analog Screening

5-Fluorouracil serves as the essential reference control in any in vitro cytotoxicity screening program evaluating novel fluoropyrimidine derivatives. With a well-characterized IC₅₀ of 13.2 ± 1.1 µM in MiaPaCa-2 pancreatic cancer cells and 160.7 ± 0.22 µM in MCF-7 breast cancer cells, it provides a reliable benchmark against which synthetic analogs can be quantitatively compared [1]. This application is particularly critical when testing prodrug candidates such as capecitabine or tegafur, which lack intrinsic cytotoxicity in the absence of metabolic activation .

Oral Bioavailability Benchmark for Prodrug Formulation Development

5-Fluorouracil exhibits a baseline absolute oral bioavailability of approximately 10% in rabbit models, a well-documented limitation that makes it the gold-standard comparator for evaluating novel oral prodrug formulations [1]. Researchers developing oral delivery systems—including transporter-targeted conjugates, polymeric nanoparticles, and lipid-based formulations—use 5-FU as the negative control to quantify improvement magnitude. For instance, 5-FU-octanedioic acid monoester prodrug achieved a 4.1-fold bioavailability enhancement relative to 5-FU, while 1-butyloxycarbonyl-5-fluorouracil reached 58% absolute bioavailability .

Positive Control for Thymidylate Synthase Inhibition Assays Requiring Metabolic Activation

5-Fluorouracil functions as a thymidylate synthase inhibitor that requires intracellular conversion to its active metabolite FdUMP, distinguishing it mechanistically from direct-acting folate-based TS inhibitors [1]. In assays designed to evaluate compounds that may share this activation requirement, 5-FU serves as an essential positive control, with folate-based inhibitors providing the comparator for direct TS inhibition without activation. The 3.2- to 1,333-fold potency differential between these classes underscores the importance of including both 5-FU and direct TS inhibitors in assay validation .

Quote Request

Request a Quote for 5-Fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.